molecular formula C7H10ClFN2 B8020160 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole

Cat. No.: B8020160
M. Wt: 176.62 g/mol
InChI Key: MCTWTEQKVDMTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with chloromethyl, ethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole typically involves the chloromethylation of a pyrazole precursor. One common method involves the reaction of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly chloromethylating agents and catalysts is preferred to minimize hazardous by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxyl or hydroxyl groups.

    Reduction Reactions: The fluoro group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acid catalysts (ZnI2, AlCl3), solvents (CH2Cl2, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

    Reduction: Reducing agents (LiAlH4), solvents (ether, THF).

Major Products

    Substitution: Derivatives with amine, thiol, or alcohol groups.

    Oxidation: Carboxylated or hydroxylated pyrazole derivatives.

    Reduction: Hydrocarbon derivatives.

Scientific Research Applications

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFN2/c1-3-11-7(9)6(4-8)5(2)10-11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTEQKVDMTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.